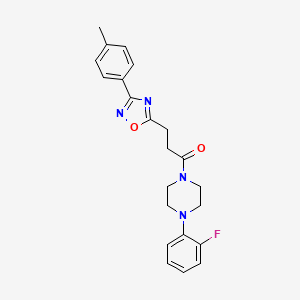![molecular formula C19H15N5O3 B7694317 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound’s structural features make it a promising candidate for cancer therapy. Researchers have explored its effects on various cancer cell lines, including chronic leukemia (e.g., K562 cells) . Further investigations into its mechanism of action, selectivity, and potential combination therapies are ongoing.
Immunomodulation
Immunomodulatory properties are crucial for enhancing the body’s defense mechanisms. Preliminary studies suggest that this compound may influence immune responses, making it relevant for autoimmune diseases or immunotherapy strategies. Investigating its impact on immune cells and cytokine profiles is essential .
Anti-Inflammatory Activity
Given the nitrobenzamide moiety, researchers have explored the compound’s anti-inflammatory potential. It may inhibit pro-inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. In vivo studies are necessary to validate these effects .
Neuroprotective Effects
Certain pyrazoloquinoline derivatives exhibit neuroprotective properties. Although specific data on this compound are limited, its unique structure warrants investigation. Researchers could explore its impact on neuronal cell viability, oxidative stress, and neuroinflammation .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinoline derivatives, have been reported to act as inhibitors of oncogenic ras . Ras proteins are a family of related proteins which are expressed in all animal cell lineages and organs. They play a crucial role in signal transduction, cell proliferation, and differentiation .
Mode of Action
Based on the structure of the compound and its similarity to other pyrazolo[3,4-b]quinoline derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Given its potential role as an inhibitor of oncogenic ras, it may impact the mapk/erk pathway, which is often dysregulated in cancers .
Result of Action
Similar compounds have shown antitumor, trypanocidal, dna binding properties , and cytotoxic activities against certain cell lines .
Eigenschaften
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-11-6-7-12-10-15-17(22-23(2)18(15)20-16(12)8-11)21-19(25)13-4-3-5-14(9-13)24(26)27/h3-10H,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJATQSBUVHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,7-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)
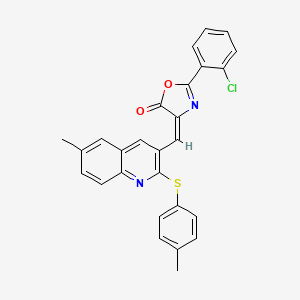
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

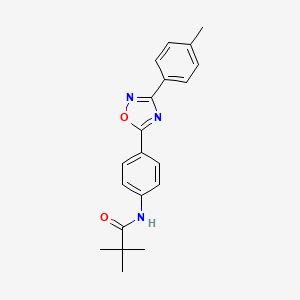
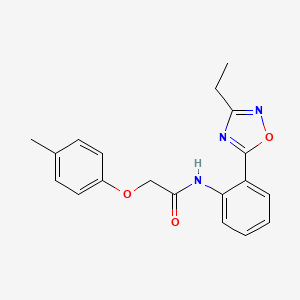

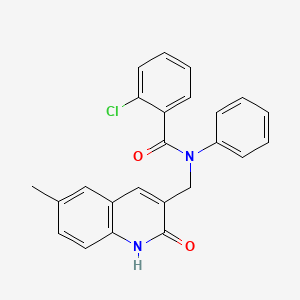
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
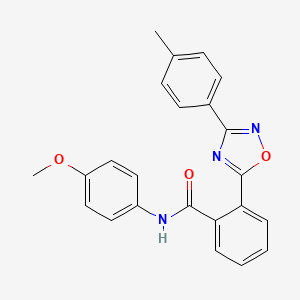
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
